![molecular formula C16H13N2Na2O6P B1673576 Fosphenytoin sodium CAS No. 92134-98-0](/img/structure/B1673576.png)
Fosphenytoin sodium
Overview
Description
Synthesis Analysis
A simple, new synthesis of fosphenytoin sodium, a prodrug, via imidate ester and employing mild reaction conditions is described . This synthesis method was developed to overcome the limitations associated with the synthesis of the parent drug, phenytoin .Molecular Structure Analysis
The molecular formula of this compound is C16H13N2Na2O6P . The InChI representation of the molecule isInChI=1S/C16H15N2O6P.2Na/c19-14-16 (12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15 (20)18 (14)11-24-25 (21,22)23;;/h1-10H,11H2, (H,17,20) (H2,21,22,23);;/q;2*+1/p-2
. Chemical Reactions Analysis
Fosphenytoin is a prodrug that is hydrolyzed to the anticonvulsant phenytoin upon parental administration . The conversion of fosphenytoin to phenytoin is carried out by endogenous phosphatases .Physical And Chemical Properties Analysis
This compound has a molecular weight of 406.24 g/mol . It is a water-soluble prodrug of phenytoin .Scientific Research Applications
Pharmacology and Pharmacokinetics
Fosphenytoin sodium is a prodrug of phenytoin, developed to replace parenteral phenytoin sodium. It is characterized by high solubility in aqueous solutions and rapid absorption via intramuscular (IM) administration. Its conversion to phenytoin is facilitated by endogenous phosphatases, with therapeutic plasma concentrations being consistently attained post-administration. Fosphenytoin has been noted for fewer local adverse effects compared to phenytoin when administered intramuscularly or intravenously (Browne, Kugler, & Eldon, 1996).
Treatment of Status Epilepticus
Fosphenytoin is used in the treatment of convulsive status epilepticus and for seizure prevention or management during neurosurgery. Its mechanism of action is associated with the blockade of voltage-operated sodium channels. It is characterized by rapid and complete bioavailability after intravenous injection and lower incidence of adverse effects like hypotension and arrhythmias, compared to phenytoin (Popławska, Borowicz, & Czuczwar, 2015).
Prodrug Advantages
Fosphenytoin was designed to overcome the limitations associated with parenteral phenytoin sodium, such as solubility issues and local irritation. Its dosing uses phenytoin equivalents to minimize errors when converting from conventional formulations. The bioavailability of phenytoin derived from fosphenytoin is essentially 100%, making it a safe and effective means of deliveringphenytoin parenterally in various clinical settings. The conversion half-lives after intravenous administration range from 8-15 minutes, making it rapid and complete. Fosphenytoin's advantages include better tolerability, safety, stability, and the ability for intramuscular administration (Boucher, 1996).
Development and Pharmacokinetics
Fosphenytoin's development aimed at addressing the parenteral delivery challenges of sparingly water-soluble drugs like phenytoin. It exhibits a safety profile superior to sodium phenytoin and allows for possible phenytoin delivery to patients where intravenous administration is not feasible. The pharmacokinetics in humans show quantitative release of phenytoin upon parenteral administration (Stella, 1996).
Clinical Pharmacokinetics and Comparative Advantages
Fosphenytoin's pharmacokinetic properties allow it to serve as a well-tolerated and effective alternative to parenteral phenytoin in the management of acute seizures in both children and adults. It is highly protein-bound, with its pharmacokinetics characterized by concentration-dependent protein binding, leading to an increase in its distribution volume and clearance with increasing dose and infusion rate. The bioavailability of phenytoin relative to intravenous phenytoin is approximately 100% after both intravenous and intramuscular administration of fosphenytoin (Fischer, Patel, & Fischer, 2003).
Quality Control in Pharmaceutical Manufacturing
During the production of this compound, the process-related impurities are controlled at every stage. Quality control strategies are crucial for ensuring the quality of the final active pharmaceutical ingredient. This involves identifying, synthesizing, isolating, and characterizing impurities using various analytical and spectral techniques (Singaram, Subramanian, Kabilan, & Raju, 2020).
Mechanism of Action
Target of Action
Fosphenytoin sodium primarily targets neuronal sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system.
Mode of Action
This compound acts by blocking frequency-dependent, use-dependent, and voltage-dependent neuronal sodium channels . By doing so, it limits the repetitive firing of action potentials, effectively slowing down impulses in the brain that cause seizures .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the inhibition of sodium influx across cell membranes in the motor cortex during the generation of nerve impulses . This action stabilizes neuronal membranes and decreases seizure activity .
Pharmacokinetics
This compound is a prodrug of phenytoin, meaning it is metabolized into phenytoin in the body. It is 100% bioavailable by both intramuscular (IM) and intravenous (IV) routes . The conversion of fosphenytoin to phenytoin is rapid, with a half-life of about 15 minutes . Maximum plasma concentration of fosphenytoin can be achieved by intravenous infusion (at the end of infusion) and intramuscular injection (approximately 30 min after injection) .
Result of Action
The molecular and cellular effects of this compound’s action involve the stabilization of neuronal membranes and a decrease in seizure activity . This is achieved by increasing the efflux or decreasing the influx of sodium ions across cell membranes in the motor cortex during the generation of nerve impulses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug promotes sodium efflux from neurons, stabilizing them against hyperexcitability caused by excessive stimulation or environmental changes capable of reducing membrane sodium gradient .
Future Directions
Fosphenytoin has been used in acute scenarios as an anti-epileptic drug and a substitute for phenytoin when there are contraindications to phenytoin . It has also been used off-label in traumatic brain injury to prevent early posttraumatic seizures . Further studies are required to explore its potential uses and benefits .
properties
IUPAC Name |
disodium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N2O6P.2Na/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;;/h1-10H,11H2,(H,17,20)(H2,21,22,23);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPXYJNXTAFDLT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=CC=CC=C3.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N2Na2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
93390-81-9 (Parent) | |
Record name | Fosphenytoin sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092134980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1044271 | |
Record name | Fosphenytoin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92134-98-0 | |
Record name | Fosphenytoin sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092134980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosphenytoin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Imidazolidinedione, 5,5-diphenyl-3-[(phosphonooxy)methyl]-, sodium salt (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.044 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOSPHENYTOIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VLR55452Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.